![molecular formula C12H23ClN2O B1398320 (2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1236262-04-6](/img/structure/B1398320.png)
(2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Overview
Description
2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, also known as MPM, is a synthetic chemical compound belonging to the class of piperidines. It has a wide range of applications in the scientific research field, ranging from biochemical and physiological studies to drug development. This article will discuss the synthesis method of MPM, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Catalysis and Material Science
Research on catalysis often explores the synthesis and applications of complex organic compounds. For instance, studies on the formation of MTBE (methyl tert-butyl ether) highlight the use of heteropoly acids in catalysis, showcasing the importance of structural and functional versatility in catalysts (Bielański et al., 2003). Similarly, advancements in catalyst design for energy transport systems, particularly through the synthesis and decomposition reactions of methanol, underline the potential of piperidine derivatives in enhancing the efficiency and selectivity of catalytic processes (Liu et al., 2002).
Pharmaceutical Applications
In pharmaceutical research, the structural motifs of piperidine are integral to the development of various therapeutic agents. Studies on drugs like cisapride and lurasidone demonstrate the critical role of piperidine derivatives in modulating drug efficacy and pharmacokinetics, reflecting on the potential pharmaceutical relevance of (2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride (McCallum et al., 1988; Pompili et al., 2018).
Analytical Chemistry
In the realm of analytical chemistry, the development of methods for the determination of pharmaceutical compounds showcases the utility of piperidine derivatives in enhancing the specificity and sensitivity of analytical assays. Research on HPTLC methods for drug analysis, including those for metformin hydrochloride and linagliptin, exemplifies the role of such derivatives in refining analytical techniques (Abdelrahman et al., 2020; Rode & Tajne, 2021).
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-6-3-5-9-14(10)12(15)11-7-2-4-8-13-11;/h10-11,13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFABYTPYJRAPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1236262-04-6 | |
Record name | Methanone, (2-methyl-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.